molecular formula C19H24F3NO8 B13411703 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid

Cat. No.: B13411703
M. Wt: 451.4 g/mol
InChI Key: JPYDOBKDIIBGEW-GEVXDANDSA-N
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Description

The compound (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and carboxylic acid groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid involves several steps, starting from readily available precursors. The key steps include:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a strong acid catalyst.

    Aminooxy functionalization: This step involves the reaction of an aminooxy compound with the oxane ring, facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the hydroxyl groups can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid: can be compared to similar compounds such as:

    This compound: This compound shares a similar structure but may differ in the position or type of functional groups.

    This compound: Another similar compound with potential variations in the side chains or ring structure.

The uniqueness of This compound

Properties

Molecular Formula

C19H24F3NO8

Molecular Weight

451.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H24F3NO8/c1-29-9-3-2-4-12(10-5-7-11(8-6-10)19(20,21)22)23-31-18-15(26)13(24)14(25)16(30-18)17(27)28/h5-8,13-16,18,24-26H,2-4,9H2,1H3,(H,27,28)/b23-12+/t13-,14-,15+,16-,18-/m0/s1

InChI Key

JPYDOBKDIIBGEW-GEVXDANDSA-N

Isomeric SMILES

COCCCC/C(=N\O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

COCCCCC(=NOC1C(C(C(C(O1)C(=O)O)O)O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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